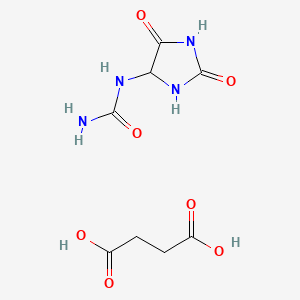

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate

Beschreibung

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate is a derivative of allantoin (IUPAC: (2,5-dioxoimidazolidin-4-yl)urea), a naturally occurring compound first isolated from plants such as Mirabilis jalapa and Desmodium styracifolium . Allantoin is widely used in cosmetics and pharmaceuticals for its moisturizing, keratolytic, and wound-healing properties . The succinate form likely involves succinic acid as a counterion or ester, enhancing solubility and bioavailability for targeted applications.

Eigenschaften

CAS-Nummer |

4492-74-4 |

|---|---|

Molekularformel |

C8H12N4O7 |

Molekulargewicht |

276.20 g/mol |

IUPAC-Name |

butanedioic acid;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C4H6N4O3.C4H6O4/c5-3(10)6-1-2(9)8-4(11)7-1;5-3(6)1-2-4(7)8/h1H,(H3,5,6,10)(H2,7,8,9,11);1-2H2,(H,5,6)(H,7,8) |

InChI-Schlüssel |

CDUBVCRRJCYVOD-UHFFFAOYSA-N |

Kanonische SMILES |

C(CC(=O)O)C(=O)O.C1(C(=O)NC(=O)N1)NC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dioxoimidazolidin-4-yl)urea succinate typically involves the reaction of dichloroacetic acid with urea. The process begins by adding sodium methoxide solution and methanol into a reaction tank, which is then heated to 40-50°C. Dichloroacetic acid is slowly added dropwise, and the reaction mixture is refluxed for 2 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate has a wide range of scientific research applications, including:

Chemistry: Used as a corrosion inhibitor to protect metals from degradation in acidic environments.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of cosmetics, agricultural products, and other industrial applications.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dioxoimidazolidin-4-yl)urea succinate involves its ability to adsorb onto metal surfaces, forming a protective layer that prevents corrosion. This adsorption is typically of the Langmuir isothermal type, indicating a strong interaction between the compound and the metal surface . Quantum chemical parameters based on density functional theory provide further insight into the inhibition mechanism, highlighting the compound’s effectiveness in corrosion mitigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core imidazolidinone or urea moieties but differ in substituents and functional groups:

Functional and Pharmacological Comparison

Allantoin

- Mechanism : Promotes epidermal proliferation and barrier repair via hydration .

- Safety: Non-irritating; widely used in hypoallergenic formulations .

- Research: NMR data (δH 4.3 ppm for imidazolidinone protons) .

Batesiin

- Activity: Novel antiplasmodial properties against Plasmodium falciparum .

- Structural Notes: NMR shifts (δC 156.2 ppm for carbonyl groups) differ from allantoin due to dimerization .

Imidazolidinyl Urea (Germall 115)

- Function : Releases formaldehyde for antimicrobial activity .

- Toxicity: Potential cytotoxicity at high concentrations (IC₅₀: 0.1–1.0 mM in keratinocytes) .

Diazolidinyl Urea

- Applications : Broad-spectrum preservative in cosmetics .

- Risks : Associated with allergic contact dermatitis due to formaldehyde release .

Schiff Base Inhibitor (ALS)

- Efficiency : 92% corrosion inhibition of carbon steel in HCl at 318 K .

- Adsorption : Follows Langmuir isotherm; strong interaction with metal surfaces .

1-(2,5-Dioxoimidazolidin-4-yl)urea Succinate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.